molecular formula C12H11F3N4S B5790825 2-[[2-(Trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-4,6-diamine

2-[[2-(Trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-4,6-diamine

Cat. No.: B5790825
M. Wt: 300.31 g/mol
InChI Key: HBIKORGLHOGDTK-UHFFFAOYSA-N
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Description

2-[[2-(Trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-4,6-diamine is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of trifluoromethyl and pyrimidine groups in its structure makes it a compound of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-4,6-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[[2-(Trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-4,6-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[2-(Trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-(Trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-4,6-diamine is unique due to its combination of trifluoromethyl and pyrimidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4S/c13-12(14,15)8-4-2-1-3-7(8)6-20-11-18-9(16)5-10(17)19-11/h1-5H,6H2,(H4,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIKORGLHOGDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=N2)N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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